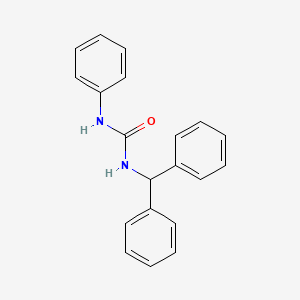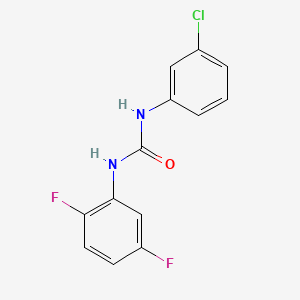![molecular formula C19H17NO B11954647 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol CAS No. 5375-11-1](/img/structure/B11954647.png)
1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2,5-Dimethylphenyl)imino]methyl}-2-Naphthol ist eine organische Verbindung mit der Summenformel C19H17NO. Es ist durch das Vorhandensein einer Naphtholgruppe gekennzeichnet, die mit einer Imingruppe verbunden ist, die wiederum mit einer Dimethylphenylgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-Naphthol beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Hydroxy-1-naphthaldehyd und 2,5-Dimethylanilin. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie Salzsäure, unter Rückflussbedingungen durchgeführt. Das Produkt wird anschließend durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, sowie die Implementierung effizienter Reinigungstechniken.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-Naphthol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Imingruppe in eine Amingruppe umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nitriermittel (z. B. Salpetersäure) werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Aminoderivate.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung untersucht sein Potenzial als therapeutisches Mittel.
Industrie: Es wird aufgrund seiner chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Imin- und Naphtholgruppen. Diese Wechselwirkungen können zur Bildung von Komplexen mit Metallionen führen, die dann an verschiedenen biochemischen Stoffwechselwegen beteiligt sein können. Die genauen Stoffwechselwege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und den untersuchten Derivaten der Verbindung ab.
Ähnliche Verbindungen:
- 1-{[(2,4-Dimethylphenyl)imino]methyl}-2-Naphthol
- 1-{[(2,6-Dimethylphenyl)imino]methyl}-2-Naphthol
- 1-{[(3,5-Dimethylphenyl)imino]methyl}-2-Naphthol
Vergleich: this compound ist aufgrund der spezifischen Positionierung der Dimethylgruppen am Phenylring einzigartig, was seine chemische Reaktivität und Wechselwirkung mit anderen Molekülen beeinflussen kann. Diese Positionsisomerie kann zu Unterschieden in den physikalischen Eigenschaften wie Schmelzpunkt und Löslichkeit sowie zu Variationen in der biologischen Aktivität führen.
Wissenschaftliche Forschungsanwendungen
1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol involves its interaction with molecular targets through its imine and naphthol groups. These interactions can lead to the formation of complexes with metal ions, which can then participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-{[(2,4-Dimethylphenyl)imino]methyl}-2-naphthol
- 1-{[(2,6-Dimethylphenyl)imino]methyl}-2-naphthol
- 1-{[(3,5-Dimethylphenyl)imino]methyl}-2-naphthol
Comparison: 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.
Eigenschaften
CAS-Nummer |
5375-11-1 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
1-[(2,5-dimethylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO/c1-13-7-8-14(2)18(11-13)20-12-17-16-6-4-3-5-15(16)9-10-19(17)21/h3-12,21H,1-2H3 |
InChI-Schlüssel |
WFTMMDRADYRWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N=CC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)








![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)


![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)

